5-(((3,5-dichlorophenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Description
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic pathways to create compounds similar to 5-(((3,5-dichlorophenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, focusing on heterocyclic chemistry and the synthesis of novel organic molecules. For instance, Shibuya et al. (1984) explored reactions that produce heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives from active methylene compounds (Shibuya, 1984). Similarly, Barakat et al. (2015) described a green approach to synthesize a compound via a tandem Aldol condensation-Michael addition process, highlighting its molecular structure and potential reactive sites (Barakat et al., 2015).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potential of compounds with structural similarities to this compound. For example, Ghorab et al. (2006) synthesized novel sulfur heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine, to evaluate their potential as radioprotective and anticancer agents, showing significant activities against certain cancer cells (Ghorab et al., 2006). Al-Sheikh et al. (2020) synthesized tetrasubstituted alkenes containing a barbiturate motif, investigating their solubility and thermal stability, as well as their biological activities against various microbial strains (Al-Sheikh et al., 2020).
Structural and Molecular Characterization
The structural and molecular characterization of these compounds is crucial for understanding their potential applications and reactivity. Studies often employ techniques like X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the molecular geometry, electronic structure, and interaction potentials of the compounds. For instance, the work by Barakat et al. (2017) on the condensation reaction of specific indole and pyrimidine derivatives provides detailed insights into the crystal structure and molecular interactions, contributing to the understanding of their chemical behavior and potential applications (Barakat et al., 2017).
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-17-11(19)10(12(20)18(2)13(17)21)6-16-9-4-7(14)3-8(15)5-9/h3-6,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQBYJROBSIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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